molecular formula C11H11NO2 B13217692 4-methyl-1H-indol-3-yl acetate

4-methyl-1H-indol-3-yl acetate

Cat. No.: B13217692
M. Wt: 189.21 g/mol
InChI Key: GYJATYAUIRYXCF-UHFFFAOYSA-N
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Description

4-methyl-1H-indol-3-yl acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the 4-position and an acetate group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indol-3-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 4-methylphenylhydrazine and an appropriate acetylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and selectivity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-methyl-1H-indol-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1H-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 3-position and the methyl group at the 4-position influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(4-methyl-1H-indol-3-yl) acetate

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-9-11(7)10(6-12-9)14-8(2)13/h3-6,12H,1-2H3

InChI Key

GYJATYAUIRYXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2OC(=O)C

Origin of Product

United States

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